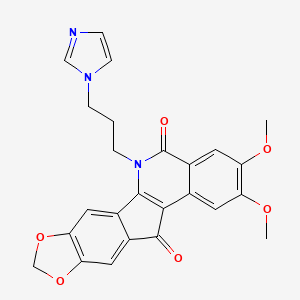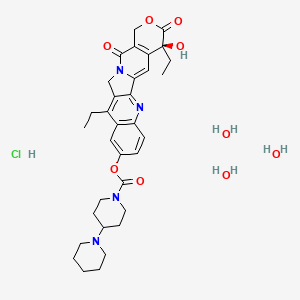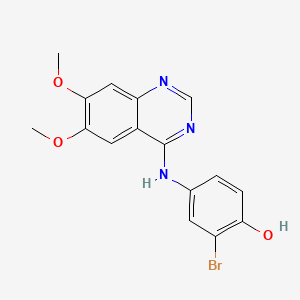
WHI-P154
Overview
Description
WHI-P154 is a small molecule inhibitor primarily targeting Janus kinase 3 (JAK3). It has shown significant inhibition of other kinases, including epidermal growth factor receptor (EGFR), in the nanomolar range .
Mechanism of Action
Target of Action
WHI-P154, also known as 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, is primarily an inhibitor of Janus kinase 3 (JAK3) . It has IC₅₀ values of 28 and 128 μM against human and mouse proteins, respectively . In addition to JAK3, this compound has been reported to show significant inhibition of other kinases, including the epidermal growth factor receptor (EGFR) in the nanomolar range .
Mode of Action
This compound interacts with its primary target, JAK3, inhibiting its activity . This inhibition disrupts the JAK/STAT signaling pathway, which plays a crucial role in the immune response and cell growth . This compound also inhibits EGFR, a receptor tyrosine kinase that regulates cell proliferation and survival .
Biochemical Pathways
The inhibition of JAK3 and EGFR by this compound affects several biochemical pathways. In the JAK/STAT pathway, the inhibition of JAK3 prevents the activation of STAT proteins, disrupting signal transduction . The inhibition of EGFR leads to decreased activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which regulate cell proliferation and survival .
Pharmacokinetics
It is recommended to prepare fresh stock solutions before use and to avoid repeated freeze-thaw cycles . The compound has low solubility in aqueous media, and for use as a cell culture supplement, the stock solution should be diluted into culture medium immediately before use .
Result of Action
The inhibition of JAK3 and EGFR by this compound has several cellular effects. It promotes the differentiation of mouse neuronal precursor cells to neurons and oligodendrocytes, but blocks astrocyte differentiation . It also abolishes PDGF-induced increases in neurite outgrowth from human neural progenitor cells . In the context of immunology, this compound inhibits lipopolysaccharide-induced nitric oxide synthase expression and nitric oxide production in macrophages and human epithelial cells . In cancer research, it has been shown to induce apoptosis and cell death in human glioblastoma cell lines U373 and U87 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stable at -20°C as supplied and should be protected from prolonged exposure to light . The compound’s performance can be affected by the storage conditions of the stock solution . Furthermore, the compound’s action in cell culture can be influenced by the final DMSO concentration, as concentrations above 0.1% may lead to potential cell toxicity .
Biochemical Analysis
Biochemical Properties
WHI-P154 plays a crucial role in biochemical reactions. It interacts with enzymes such as JAK3 and EGFR, inhibiting their activity . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their function .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the sensitivity of ABCG2-overexpressing cells to its substrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of JAK3 and EGFR, binding to these enzymes and reducing their activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters or binding proteins
Preparation Methods
The synthetic route typically involves the bromination of a phenol derivative followed by coupling with a dimethoxyquinazoline compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
WHI-P154 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinazoline ring, potentially affecting its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .
Scientific Research Applications
WHI-P154 has a wide range of scientific research applications:
Comparison with Similar Compounds
WHI-P154 is compared with other JAK3 inhibitors such as WHI-P131. Both compounds are nanomolar inhibitors of the epidermal growth factor receptor family of kinases . this compound is unique in its ability to significantly enhance the sensitivity of ABCG2-overexpressing cells to chemotherapeutic agents . Similar compounds include:
WHI-P131: Another JAK3 inhibitor with similar inhibitory properties.
Tofacitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.
This compound stands out due to its dual inhibition of JAK3 and EGFR, making it a versatile compound for various research applications .
Properties
IUPAC Name |
2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKDAYHRWZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274407 | |
| Record name | WHI-P154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-04-3 | |
| Record name | Whi P154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WHI-P154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211555-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WHI-P 154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of WHI-P154?
A1: this compound is a potent and relatively selective inhibitor of Janus kinase 3 (JAK3). [] It has demonstrated significantly less inhibitory activity against other JAK family members like JAK1 and JAK2. []
Q2: How does this compound interact with JAK3 at the molecular level?
A2: Based on homology modeling and docking studies, this compound is predicted to bind within the catalytic site of JAK3. [] The presence of a 4'-hydroxyl group on its phenyl ring is crucial for this interaction, facilitating hydrogen bonding with Asp-967, a key residue within JAK3's active site. []
Q3: What are the downstream consequences of JAK3 inhibition by this compound?
A3: this compound, by inhibiting JAK3, disrupts downstream signaling pathways, ultimately impacting cellular processes. Some observed effects include:
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C16H14BrN3O3, and its molecular weight is 376.21 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, proton and carbon NMR (1H and 13C NMR), UV-Vis, and infrared (IR) spectroscopic data have been reported for this compound, providing information about its structure and functional groups. []
Q6: Does this compound possess any catalytic properties?
A6: No, this compound is not known to function as a catalyst. It acts as an inhibitor by binding to the active site of JAK3, preventing the enzyme from catalyzing its normal phosphorylation reactions.
Q7: Have computational methods been employed in the study of this compound?
A7: Yes, homology modeling was crucial in predicting the binding mode of this compound to the JAK3 active site. [] Docking studies were also performed to estimate binding affinities (Ki values) of this compound and its derivatives, providing insights into structure-activity relationships. [] More recently, molecular dynamics simulations and Markov state models (MSMs) have been used to predict the conformational variability of Abl tyrosine kinase, a target structurally related to JAK3, and to assess the binding of this compound to various Abl conformations. []
Q8: How do structural modifications of this compound influence its JAK3 inhibitory activity?
A8: Studies have revealed that the 4'-hydroxyl group on the phenyl ring of this compound is essential for its potent JAK3 inhibitory activity. [] Compounds lacking this group showed significantly reduced inhibitory activity against JAK3. [] This suggests that the 4'-hydroxyl group is critical for binding to the JAK3 active site, likely through interactions with Asp-967. []
Q9: Does the presence of bromine atoms in this compound affect its activity?
A9: While the 4'-hydroxyl group is crucial for activity, the presence and position of bromine atoms appear to have a more subtle effect. Analogs with additional bromine substituents on the phenyl ring, like WHI-P97, have been synthesized and tested. [, ] While these compounds retain JAK3 inhibitory activity, further research is needed to fully elucidate the impact of bromine substitutions on potency, selectivity, and other pharmacological properties.
Q10: What is known about the dissolution and solubility of this compound?
A10: Currently, there is limited information available in the provided research regarding the dissolution rate and solubility of this compound in various media. These factors can significantly impact its bioavailability and efficacy. Further studies are required to understand its solubility profile and optimize its formulation for improved therapeutic potential.
Q11: Are there other JAK3 inhibitors besides this compound, and how do they compare?
A11: Yes, several other JAK3 inhibitors have been developed. Tofacitinib, ruxolitinib, and baricitinib are examples of JAK inhibitors that have been approved for clinical use in various inflammatory conditions.
Q12: What are some of the key tools and resources used in this compound research?
A12: Research on this compound relies on a combination of experimental and computational approaches, including:
Q13: When was this compound first reported, and what were the key findings?
A13: this compound was first reported in 1998 as a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [] Researchers discovered that this compound induced apoptotic cell death in glioblastoma cell lines at micromolar concentrations. [] Subsequent studies revealed that this compound acted as a potent and selective inhibitor of JAK3, a tyrosine kinase involved in various cellular processes including immune cell signaling. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
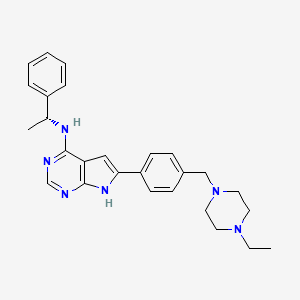
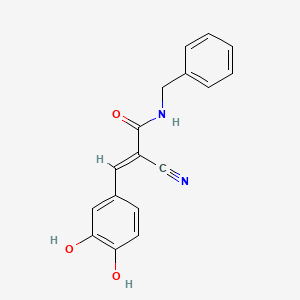
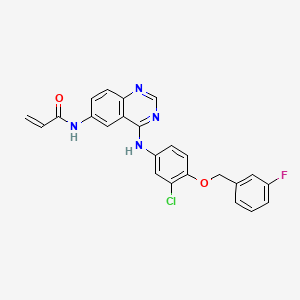
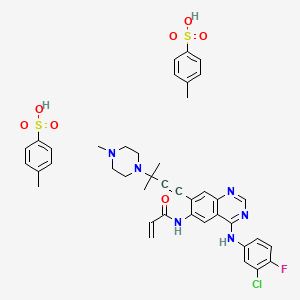

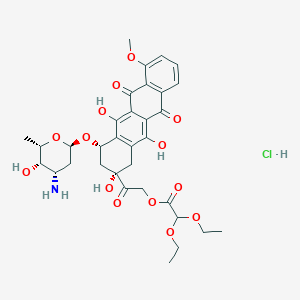
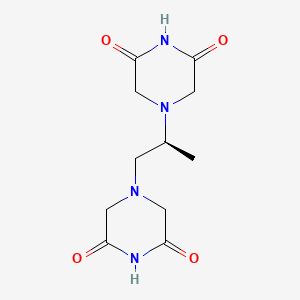
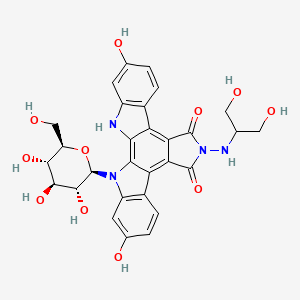
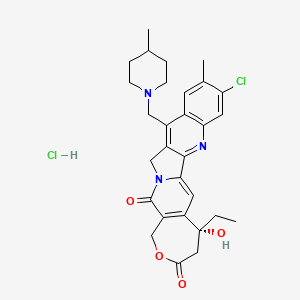

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
